molecular formula C18H17BrN2O3S B4690190 2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Cat. No. B4690190
M. Wt: 421.3 g/mol
InChI Key: OXQLTPGYKFBPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxazole family and has been found to exhibit promising properties in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways that are involved in cell growth and inflammation. It has been found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell proliferation. It also inhibits the activity of nuclear factor-kappa B, which is a transcription factor that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and inducing DNA fragmentation. It also inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to inhibit the replication of herpes simplex virus by inhibiting the activity of viral DNA polymerase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine in lab experiments is its potential therapeutic applications. It exhibits promising properties in the treatment of various diseases such as cancer and inflammation. Additionally, it has been found to have anti-viral activity against herpes simplex virus. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine. One of the future directions is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, future research can focus on improving the solubility of this compound in water to enhance its bioavailability and efficacy.

Scientific Research Applications

2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-viral activity against herpes simplex virus.

properties

IUPAC Name

2-(2-bromophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-12-8-10-13(11-9-12)25(22,23)17-18(21(2)3)24-16(20-17)14-6-4-5-7-15(14)19/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQLTPGYKFBPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
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2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
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2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
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2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
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2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
Reactant of Route 6
2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

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